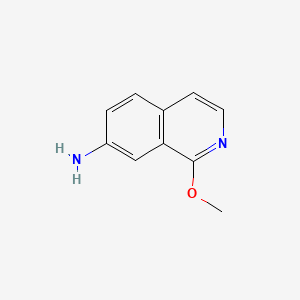

1-Methoxyisoquinolin-7-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Methoxyisoquinolin-7-amine is a chemical compound with the molecular formula C10H10N2O. It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methoxyisoquinolin-7-amine can be synthesized through several synthetic routes. One common method involves the reaction of 1-methoxyisoquinoline with ammonia or an amine under suitable conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the amine group at the 7th position of the isoquinoline ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methoxyisoquinolin-7-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The methoxy group at the 1st position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides or amines can be used in substitution reactions, typically under basic conditions.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Reduced forms such as this compound alcohols or amines.

Substitution: Various substituted isoquinolines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Methoxyisoquinolin-7-amine has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-methoxyisoquinolin-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-Methoxyisoquinolin-7-amine can be compared with other isoquinoline derivatives, such as:

Isoquinoline: The parent compound, which lacks the methoxy and amine groups.

1-Methoxyisoquinoline: Similar structure but without the amine group at the 7th position.

7-Aminoisoquinoline: Similar structure but without the methoxy group at the 1st position.

Uniqueness: this compound is unique due to the presence of both the methoxy group at the 1st position and the amine group at the 7th position. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Biologische Aktivität

1-Methoxyisoquinolin-7-amine is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound is characterized by its isoquinoline structure, which is known for conferring various biological activities. The presence of the methoxy group at the 1-position and the amino group at the 7-position are critical for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : Similar to other isoquinoline derivatives, this compound may intercalate into DNA, leading to structural modifications and potential cytotoxic effects.

- Enzyme Inhibition : It has been suggested that this compound may inhibit certain enzymes involved in cellular signaling pathways, contributing to its antiproliferative effects.

- Antioxidant Activity : The compound exhibits antioxidant properties, which may protect cells from oxidative stress and contribute to its therapeutic effects in various disease models.

Anticancer Properties

Research has shown that this compound possesses significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The following table summarizes key findings from recent studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (breast) | 12.5 | Induction of apoptosis |

| Study B | A549 (lung) | 15.0 | Cell cycle arrest at G2/M phase |

| Study C | HeLa (cervical) | 10.0 | Inhibition of DNA synthesis |

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for neuroprotective effects. Studies indicate that it may reduce neuronal cell death in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neuroinflammatory pathways.

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound in a xenograft model of breast cancer. The compound was administered at a dose of 20 mg/kg daily for four weeks. Results showed a significant reduction in tumor volume compared to control groups, with histological analysis revealing increased apoptosis in tumor tissues.

Case Study 2: Neuroprotection in Animal Models

In a mouse model of Alzheimer's disease, administration of this compound resulted in improved cognitive function as assessed by the Morris water maze test. The compound reduced amyloid-beta plaque accumulation and decreased levels of pro-inflammatory cytokines in the brain.

Research Findings

Recent research highlights the potential applications of this compound across various fields:

- Cancer Therapy : Ongoing clinical trials are assessing its effectiveness as a standalone treatment or in combination with existing chemotherapeutics.

- Neurodegenerative Diseases : Investigations into its role as a neuroprotective agent are expanding, with promising results regarding its ability to mitigate oxidative stress.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains, warranting further exploration.

Eigenschaften

IUPAC Name |

1-methoxyisoquinolin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-10-9-6-8(11)3-2-7(9)4-5-12-10/h2-6H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPOVWGNHGXTZQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC2=C1C=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.